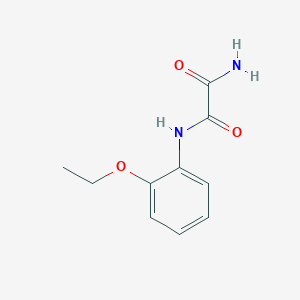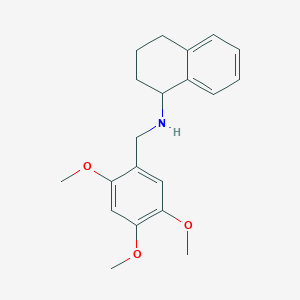![molecular formula C16H17FN2O B4895564 N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B4895564.png)
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea, also known as FEUM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. FEUM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 290.36 g/mol.
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. In material science, N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea has been used as a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea has also been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, which is a neurotransmitter involved in the regulation of mood and movement.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea has been shown to have a range of biochemical and physiological effects in various studies. In vitro studies have shown that N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea inhibits the proliferation of cancer cells and induces apoptosis, which is a process of programmed cell death. N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea has also been shown to reduce inflammation and pain in animal models of inflammation and pain. Additionally, N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea is also relatively easy to synthesize and purify, which makes it a useful building block for the synthesis of other compounds. However, N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea has some limitations for lab experiments, including its limited stability in aqueous solutions and its potential to form adducts with other compounds.
Future Directions
There are several future directions for the research on N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea. One area of interest is the development of N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea-based drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the synthesis of novel materials using N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea as a building block. Additionally, further studies are needed to elucidate the mechanism of action of N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea and its potential side effects.
Synthesis Methods
N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea can be synthesized through a multi-step process involving the reaction of 4-fluorophenethylamine with 4-methylphenyl isocyanate. The resulting intermediate is then treated with hydrochloric acid to obtain N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea as a final product. The purity and yield of N-[2-(4-fluorophenyl)ethyl]-N'-(4-methylphenyl)urea can be improved by using different solvents and reaction conditions.
properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-12-2-8-15(9-3-12)19-16(20)18-11-10-13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAJJIDHPRBYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Fluorophenyl)ethyl]-3-(4-methylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-(2-bromophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4895493.png)
![methyl 4,5-dimethyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4895501.png)
![1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine](/img/structure/B4895511.png)
![(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl acetate](/img/structure/B4895517.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4895523.png)


![4-({2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4895548.png)
![3-(4-methoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4895558.png)
![1-[5-(2-methoxyphenoxy)pentyl]piperidine](/img/structure/B4895566.png)

![ethyl [(6,10-dicyano-9-oxo-8-azaspiro[4.5]dec-6-en-7-yl)thio]acetate](/img/structure/B4895577.png)

